molecular formula C36H34N6O4S B14999256 N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide

N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide

Cat. No.: B14999256
M. Wt: 646.8 g/mol
InChI Key: JQBGZKGWPYOJDY-UHFFFAOYSA-N
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Description

N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide is a complex organic compound that features a combination of pyrazole, triazole, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Synthesis of the triazole ring: This involves the cyclization of an azide with an alkyne.

    Linking the pyrazole and triazole rings: This step often requires the use of a thiol or sulfanyl group to bridge the two heterocycles.

    Attachment of the phenylacetamide group: This final step involves the acylation of the amine group with phenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: Possible applications in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide is not fully understood, but it is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors that interact with the pyrazole and triazole rings.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide
  • **this compound

Uniqueness

The unique combination of pyrazole, triazole, and phenylacetamide moieties in this compound sets it apart from other compounds

Properties

Molecular Formula

C36H34N6O4S

Molecular Weight

646.8 g/mol

IUPAC Name

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

InChI

InChI=1S/C36H34N6O4S/c1-45-29-17-13-26(14-18-29)31-22-32(27-15-19-30(46-2)20-16-27)42(40-31)35(44)24-47-36-39-38-33(41(36)28-11-7-4-8-12-28)23-37-34(43)21-25-9-5-3-6-10-25/h3-20,32H,21-24H2,1-2H3,(H,37,43)

InChI Key

JQBGZKGWPYOJDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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